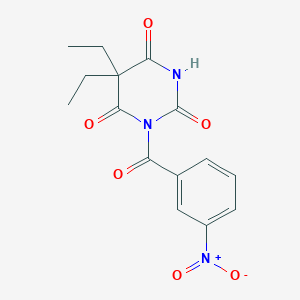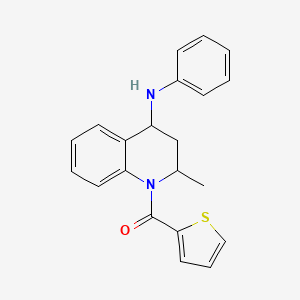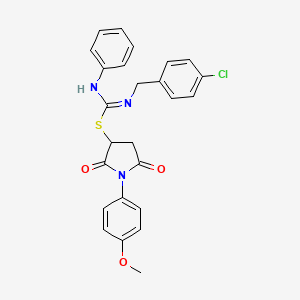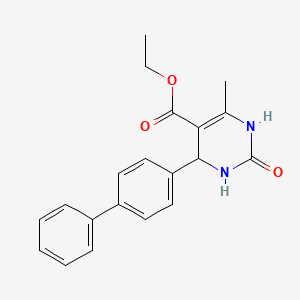
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinetrione derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to reduce inflammation, which is beneficial for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ability to inhibit the growth of cancer cells and bacteria. This makes it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Orientations Futures
There are several future directions for the research on 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on its structure and properties. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Furthermore, its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, need to be explored. Finally, its toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using different methods. One of the most common methods involves the reaction of 3-nitrobenzoyl chloride with diethyl malonate, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-nitrobenzoyl chloride with ethyl acetoacetate, followed by cyclization with ammonium acetate. Both methods yield the desired compound with good yields.
Applications De Recherche Scientifique
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Its ability to inhibit the growth of cancer cells and bacteria has made it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
5,5-diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-15(4-2)12(20)16-14(22)17(13(15)21)11(19)9-6-5-7-10(8-9)18(23)24/h5-8H,3-4H2,1-2H3,(H,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQQHKDCIHPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)

![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)


![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)